3,5-Difluoro-N-(hex-5-en-2-yl)aniline
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Overview
Description
3,5-Difluoro-N-(hex-5-en-2-yl)aniline is an organic compound with the molecular formula C12H15F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 3rd and 5th positions of the benzene ring, and a hex-5-en-2-yl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroaniline and hex-5-en-2-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 3,5-difluoroaniline is dissolved in the solvent, and the base is added. The hex-5-en-2-yl bromide is then added dropwise to the reaction mixture. The reaction is typically heated to a temperature of around 80-100°C and stirred for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N-(hex-5-en-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
3,5-Difluoro-N-(hex-5-en-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: A simpler analog without the hex-5-en-2-yl group.
2,5-Difluoroaniline: Similar structure but with fluorine atoms at different positions.
3,5-Difluorobenzylamine: Contains a benzyl group instead of the hex-5-en-2-yl group.
Uniqueness
3,5-Difluoro-N-(hex-5-en-2-yl)aniline is unique due to the presence of both fluorine atoms and the hex-5-en-2-yl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H15F2N |
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Molecular Weight |
211.25 g/mol |
IUPAC Name |
3,5-difluoro-N-hex-5-en-2-ylaniline |
InChI |
InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-7-10(13)6-11(14)8-12/h3,6-9,15H,1,4-5H2,2H3 |
InChI Key |
NUWZETDFECTIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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